Palosuran

概述

描述

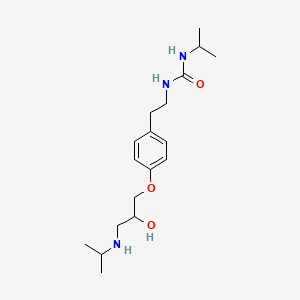

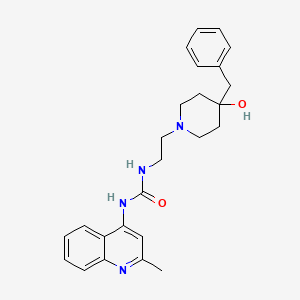

Palosuran, also known as ACT-058362, is a potent and specific antagonist of the human UT receptor . It has been used in trials studying the treatment of diabetic nephropathy and pulmonary arterial hypertension . It’s considered a promising alternative in the treatment of these conditions .

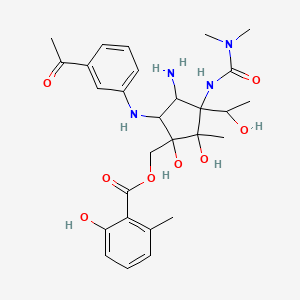

Molecular Structure Analysis

Palosuran has a molecular formula of C25H30N4O2 and a molecular weight of 418.53 . It’s a non-peptide, oral, selective UT receptor antagonist .Physical And Chemical Properties Analysis

Palosuran has a density of 1.2±0.1 g/cm3, a boiling point of 612.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has 6 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .科学研究应用

Diabetic Nephropathy

Palosuran has been studied for its effects on urinary albumin excretion and blood pressure in hypertensive patients with type 2 diabetic nephropathy. It is used in conjunction with a single blocker of the renin-angiotensin-aldosterone system to assess its potential benefits .

Hepatic Disorders

Research has explored the therapeutic effects of Palosuran on rats with carbon tetrachloride (CCl4)-induced cirrhosis. The focus is on hepatic and systemic hemodynamics, liver fibrosis, and the balance between metalloproteinase-13 (MMP-13) and tissue inhibitor of metalloproteinase-1 (TIMP-1), among other factors .

Clinical Pharmacology

Palosuran’s clinical pharmacology has been investigated, particularly its role as a non-peptide, oral, selective urotensin-II receptor antagonist. This research includes studies on healthy subjects as well as those with Type 2 Diabetes Mellitus (DM) .

作用机制

Target of Action

Palosuran, also known as ACT-058362, is a potent, selective, and orally active antagonist of the Urotensin II (U-II) receptor . The U-II receptor, also known as GPR14, is a G-protein-coupled receptor present in various tissues, including the heart, kidneys, pancreas, adrenal gland, and central nervous system .

Mode of Action

Palosuran acts by competitively inhibiting the binding of U-II to its receptor . U-II is a potent vasoconstrictor, and its upregulation has been associated with conditions such as hypertension and diabetic nephropathy . By blocking the U-II receptor, Palosuran can potentially mitigate the vasoconstrictive effects of U-II .

Biochemical Pathways

The primary downstream signaling pathways mediated through the U-II/U-II receptor system are RhoA/ROCK, MAPKs, and PI3K/AKT . These pathways play crucial roles in various cellular processes, including cell proliferation, survival, and migration. By antagonizing the U-II receptor, Palosuran can potentially modulate these signaling pathways .

Pharmacokinetics

Palosuran exhibits a biphasic elimination pattern with a faster and slower elimination phase, resulting in low plasma concentrations at 12 hours after drug administration . The plasma concentration-time profile is characterized by rapid absorption and two peaks after drug administration . Steady-state concentrations are reached after 4-5 days of dosing, and the accumulation factor is approximately 2.5 . Urinary excretion of unchanged Palosuran is below 3% .

Action Environment

The efficacy of Palosuran can be influenced by various environmental factors. For instance, the drug’s action may be affected by the patient’s health status, such as the presence of hypertension or diabetic nephropathy . Additionally, the drug’s absorption and efficacy can be influenced by factors such as diet and the concurrent use of other medications .

安全和危害

未来方向

Research suggests that Palosuran could be a promising alternative in the treatment of conditions like pulmonary arterial hypertension . Its healing effect on hemodynamic, histological, and biochemical parameters of monocrotaline-induced PAH suggests that it might be an optional treatment alternative for PAH .

属性

IUPAC Name |

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJCYXOCHXWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202406 | |

| Record name | Palosuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palosuran | |

CAS RN |

540769-28-6 | |

| Record name | Palosuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540769-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palosuran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palosuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOSURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

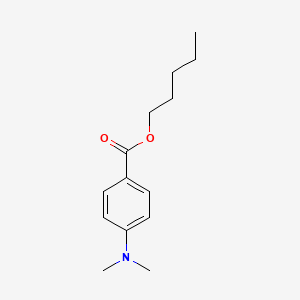

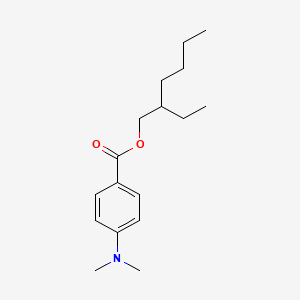

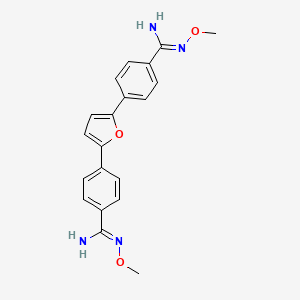

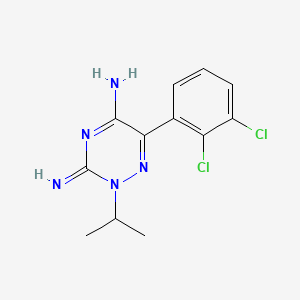

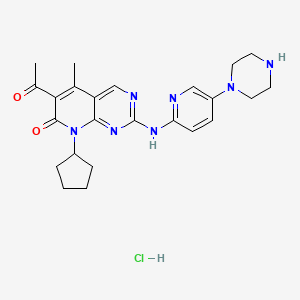

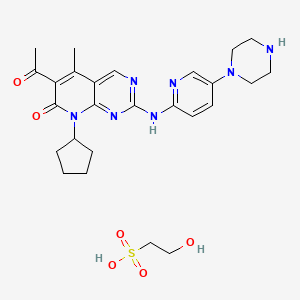

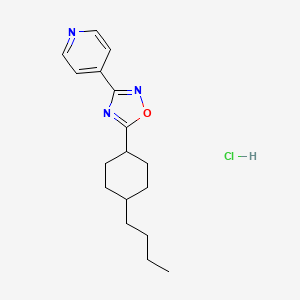

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Palosuran?

A1: Palosuran acts as a potent and selective antagonist of the human urotensin II (U-II) receptor (UT receptor). [] This means it binds to the UT receptor and blocks the binding of U-II, preventing the activation of downstream signaling pathways. [, ]

Q2: What are the downstream effects of Palosuran's antagonism of the UT receptor?

A2: By blocking U-II binding, Palosuran can inhibit various physiological effects mediated by U-II, including:

- Vasoconstriction: U-II is a potent vasoconstrictor, and Palosuran has been shown to attenuate U-II-induced vasoconstriction in various vascular beds, such as the aorta and mesenteric arteries. [, ]

- Renal effects: U-II can influence renal hemodynamics, sodium retention, and water excretion. Palosuran has demonstrated the ability to improve renal blood flow, sodium excretion, and water excretion in animal models of renal dysfunction. [, ]

- Insulin secretion: U-II has been shown to inhibit insulin secretion from the pancreas. Studies in diabetic rats have indicated that Palosuran treatment can improve pancreatic function, potentially by blocking this inhibitory effect of U-II. []

- Angiogenesis: Research suggests that U-II can promote angiogenesis, the formation of new blood vessels. In vitro and in vivo studies have shown that Palosuran can inhibit U-II-induced angiogenesis. [, ]

Q3: Does Palosuran interact with any other targets besides the UT receptor?

A3: While Palosuran demonstrates high selectivity for the UT receptor, some studies suggest it may also interact with somatostatin receptors. [] Additionally, its binding affinity for UT receptors appears to vary across species, with lower affinity observed in rat models compared to human cells and tissues. [, ]

Q4: What is the molecular formula and weight of Palosuran?

A4: The specific molecular formula and weight of Palosuran are not consistently reported across the provided research papers.

Q5: Is there any information available regarding the spectroscopic data of Palosuran, such as NMR or IR spectra?

A5: The provided research papers do not offer details about the spectroscopic data of Palosuran.

Q6: What is the pharmacokinetic profile of Palosuran?

A6: Palosuran displays rapid absorption following oral administration, with a characteristic two-peak plasma concentration profile observed at approximately 1 and 4 hours post-dose. [, ] It exhibits an apparent terminal elimination half-life of approximately 20-25 hours. [, ] Food intake has a minor, clinically insignificant effect on its overall exposure. [] Steady-state concentrations are typically achieved after 4-5 days of repeated dosing. []

Q7: In which in vitro and in vivo models has Palosuran demonstrated efficacy?

A7: Palosuran has shown efficacy in various preclinical models, including:

- Animal models of hypertension: Studies in rats with renovascular hypertension have shown that Palosuran can decrease blood pressure and plasma renin concentration. [, ]

- Animal models of diabetic nephropathy: In diabetic rats, Palosuran treatment has been associated with improved renal function, including increased renal blood flow, delayed proteinuria, and reduced renal damage. [] It also showed a reduction in 24-hour urinary albumin excretion rate in an open-label study with type 2 diabetic nephropathy patients. []

- Animal models of pulmonary arterial hypertension: Palosuran has demonstrated comparable efficacy to Bosentan, a standard therapy for pulmonary arterial hypertension, in reducing pulmonary arterial pressure in a rat model. [, ]

- Animal models of cirrhosis: In cirrhotic rats, Palosuran has been found to decrease portal pressure, improve splanchnic vascular resistance, and increase renal blood flow, sodium, and water excretion. []

- Cell-based assays of angiogenesis: Palosuran effectively inhibited U-II-induced angiogenesis in human umbilical vein endothelial cells (HUVECs). []

Q8: Have clinical trials been conducted with Palosuran?

A8: Yes, several clinical trials have been conducted to evaluate the efficacy and safety of Palosuran in human subjects.

- Type 2 Diabetes Mellitus: A proof-of-concept study in patients with Type 2 diabetes mellitus did not reveal significant effects on insulin secretion, blood glucose levels, or insulin sensitivity after 4 weeks of Palosuran treatment. []

- Pharmacokinetics in Diabetic Nephropathy: A study assessed the pharmacokinetics and pharmacodynamics of Palosuran in macroalbuminuric, diabetic patients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。